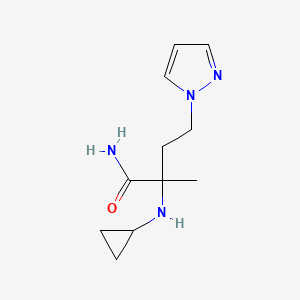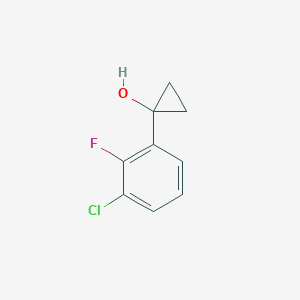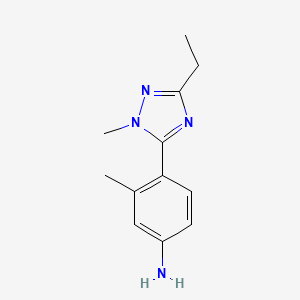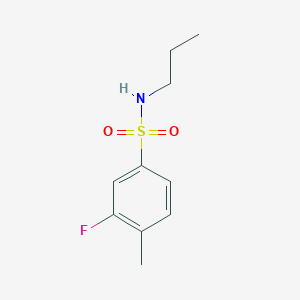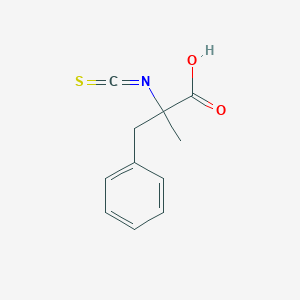
2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluoroindole moiety, and a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Indole Functionalization: The fluoroindole moiety can be synthesized via electrophilic fluorination of indole derivatives.
Coupling Reaction: The final step involves coupling the Fmoc-protected amino acid with the fluoroindole derivative under peptide coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions may target the carbonyl groups or the indole ring.
Substitution: The fluoro group on the indole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMP can be used for oxidation.
Reduction: Common reducing agents include NaBH4 and LiAlH4.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of peptide synthesis due to the Fmoc protecting group.
Biology
In biological research, the compound may be used to study the effects of fluorinated indole derivatives on biological systems, including their interactions with proteins and enzymes.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to the unique structural features of the compound.
Industry
In industry, the compound may be used in the synthesis of advanced materials or as a precursor for other specialized chemicals.
Mecanismo De Acción
The mechanism by which 2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Protected Amino Acids: Other Fmoc-protected amino acids share the Fmoc group but differ in their side chains.
Fluoroindole Derivatives: Compounds with similar indole structures but different substituents.
Propanoic Acid Derivatives: Compounds with a propanoic acid backbone but different functional groups.
Uniqueness
The uniqueness of 2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid lies in its combination of the Fmoc group, fluoroindole moiety, and propanoic acid backbone, which provides distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H21FN2O4 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H21FN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31) |
Clave InChI |
GIPFRXZWFYXWKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


